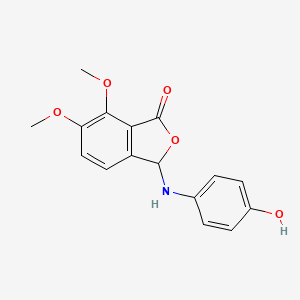
(2-Methyl-3-phenylquinolin-4-yl)(piperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methyl-3-phenylquinolin-4-yl)(piperidin-1-yl)methanone is a complex organic compound that belongs to the quinoline family. This compound is characterized by a quinoline core substituted with a methyl group at the second position, a phenyl group at the third position, and a piperidinylmethanone moiety at the fourth position. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-3-phenylquinolin-4-yl)(piperidin-1-yl)methanone typically involves multi-step organic reactions
Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Substitution Reactions: The methyl and phenyl groups are introduced through Friedel-Crafts alkylation and acylation reactions, respectively.
Piperidinylmethanone Introduction: The final step involves the reaction of the quinoline derivative with piperidin-1-ylmethanone under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the quinoline ring, potentially leading to the formation of dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidinylmethanone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield carboxylic acids, while reduction of the quinoline ring can produce dihydroquinoline derivatives.
科学研究应用
Chemistry
In chemistry, (2-Methyl-3-phenylquinolin-4-yl)(piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of (2-Methyl-3-phenylquinolin-4-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- (3-Methyl-2-phenylquinolin-4-yl)(4-phenylpiperazin-1-yl)methanone
- (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone
Uniqueness
(2-Methyl-3-phenylquinolin-4-yl)(piperidin-1-yl)methanone is unique due to its specific substitution pattern on the quinoline ring and the presence of the piperidinylmethanone moiety. This unique structure imparts distinct chemical and biological properties, differentiating it from other similar compounds.
属性
分子式 |
C22H22N2O |
|---|---|
分子量 |
330.4 g/mol |
IUPAC 名称 |
(2-methyl-3-phenylquinolin-4-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C22H22N2O/c1-16-20(17-10-4-2-5-11-17)21(18-12-6-7-13-19(18)23-16)22(25)24-14-8-3-9-15-24/h2,4-7,10-13H,3,8-9,14-15H2,1H3 |
InChI 键 |
VXTWIYPYEGQARC-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC=CC=C2C(=C1C3=CC=CC=C3)C(=O)N4CCCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B10877327.png)
![4-methoxy-N-{2-[(2-methylphenoxy)methyl]-4-oxoquinazolin-3(4H)-yl}benzamide](/img/structure/B10877328.png)
![N'-(2-{[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)thiophene-2-carbohydrazide](/img/structure/B10877337.png)

![2-[(6-oxo-4-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N,N-diphenylacetamide](/img/structure/B10877363.png)
![2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl N-[(4-chlorophenyl)carbonyl]glycylglycinate](/img/structure/B10877370.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-{[2-(phenylsulfonyl)hydrazinyl]carbonothioyl}-1,2-oxazole-4-carboxamide](/img/structure/B10877373.png)

![3-(2,4-dichlorophenyl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10877382.png)
![2-({[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzamide](/img/structure/B10877387.png)
![1-Cyclopentyl-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10877403.png)
![2-({[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10877404.png)
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-cyclohexyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10877409.png)
![N-[[(4-propoxybenzoyl)amino]carbamothioyl]furan-2-carboxamide](/img/structure/B10877418.png)
